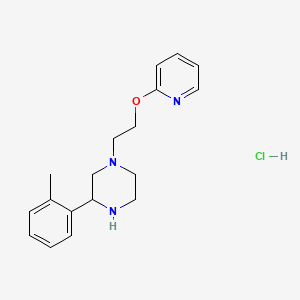
Hoe-679
描述
Hoe-679 (CAS No. 40737-70-0) is a chemical compound listed in the context of industrial or research applications . This article compares this compound with structurally analogous compounds identified across the evidence, focusing on molecular properties, synthesis methods, and biological activity.
属性
CAS 编号 |
40737-70-0 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-1-(2-pyridin-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-15-6-2-3-7-16(15)17-14-21(11-10-19-17)12-13-22-18-8-4-5-9-20-18;/h2-9,17,19H,10-14H2,1H3;1H |
InChI 键 |
IIYSAAZCHRBJHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2CN(CCN2)CCOC3=CC=CC=N3.Cl |
规范 SMILES |
CC1=CC=CC=C1C2CN(CCN2)CCOC3=CC=CC=N3.Cl |
同义词 |
1-(2-(2-pyridyloxy)ethyl)-3-o-tolylpiperazine hydrochloride HOE 679 HOE-679 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hoe-679 typically involves the reaction of 1-(2-chloroethyl)-3-o-tolylpiperazine with 2-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Hoe-679 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring or the pyridyloxyethyl group.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
科学研究应用
Hoe-679 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Hoe-679 involves its interaction with specific molecular targets. The pyridyloxyethyl group can interact with biological receptors, potentially modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Structural and Molecular Properties
The following compounds share structural motifs (e.g., aromatic rings, sulfonate groups, halogen substituents) that may align with Hoe-679's inferred chemistry:
Key Observations :
Comparison with this compound :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


